molecular formula C18H13ClN3NaO5S B12693800 Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate CAS No. 5572-43-0

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate

Cat. No.: B12693800
CAS No.: 5572-43-0
M. Wt: 441.8 g/mol
InChI Key: ANVUYAMVGIAPER-UHFFFAOYSA-M
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Description

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate is an azo-based naphthalene sulfonate derivative characterized by:

  • Chloroacetyl group: A reactive substituent at the 7-position, which may influence electrophilic reactivity and stability.
  • Phenylazo group: A chromophoric azo (-N=N-) linkage at the 3-position, critical for light absorption and dye applications.
  • Sulfonate groups: At the 2-position, enhancing water solubility and ionic character.

Properties

CAS No.

5572-43-0

Molecular Formula

C18H13ClN3NaO5S

Molecular Weight

441.8 g/mol

IUPAC Name

sodium;7-[(2-chloroacetyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate

InChI

InChI=1S/C18H14ClN3O5S.Na/c19-10-16(23)20-13-6-7-14-11(8-13)9-15(28(25,26)27)17(18(14)24)22-21-12-4-2-1-3-5-12;/h1-9,24H,10H2,(H,20,23)(H,25,26,27);/q;+1/p-1

InChI Key

ANVUYAMVGIAPER-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCl)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate typically involves multiple steps:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.

    Chloroacetylation: The azo compound undergoes chloroacetylation to introduce the chloroacetyl group.

    Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes, where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy and in the study of cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules. The azo group can form stable complexes with proteins and nucleic acids, while the sulfonate group enhances its solubility in aqueous environments. The chloroacetyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially altering their function.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs, substituents, and properties:

Compound Name (CAS Number) Substituents/Functional Groups Key Differences from Target Compound Applications & Stability Notes Toxicity Considerations
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate Chloroacetyl (-COCH2Cl), phenylazo, sulfonate Reference compound Potential dye; moderate stability due to azo linkage Azo cleavage concerns possible
Sodium 7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate (6369-35-3) 3-Aminobenzoyl (-CONHC6H4NH2) instead of chloroacetyl Reduced electrophilicity; enhanced hydrogen bonding Textile dyeing; improved solubility Lower reactivity may reduce toxicity
Disodium 7-(acetylamino)-4-hydroxy-3-((2-methyl-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate (94023-14-0) Acetylamino (-NHCOCH3), additional azo group on methylphenyl ring Dual azo groups; increased conjugation for absorbance High-performance dyes; enhanced lightfastness Complex structure may complicate degradation
Trisodium 7-({4-chloro-6-[phenyl(sulfonatomethyl)amino]-1,3,5-triazin-2-yl}amino)-... (29779-17-7) Triazine ring, sulfonatomethyl group Triazine enhances stability; sulfonatomethyl improves binding Specialty dyes/polymers; high thermal/chemical stability Triazine may reduce azo cleavage risk
Direct Red 23 (3441-14-3) Acetamido, branched azo linkages Multiple sulfonates; complex aromatic coupling Hair dyes; stable under acidic conditions Azo degradation risks noted

Key Comparative Findings

Solubility
  • Sulfonate groups dominate solubility: Compounds with multiple sulfonates (e.g., trisodium derivatives in ) exhibit higher aqueous solubility than mono-sulphonated analogs.
  • Target compound : Moderate solubility due to single sulfonate; analogs with additional sulfonates (e.g., CAS 94023-14-0 ) show superior solubility.
Stability
  • Azo linkage stability : Phenylazo groups are prone to reductive cleavage, especially in biological or UV-exposed environments. Triazine-containing analogs () show improved stability due to steric protection.
  • Chloroacetyl vs. Acetylamino: Chloroacetyl’s electron-withdrawing nature may accelerate hydrolysis compared to acetylamino’s electron-donating properties .
Toxicity
  • Triazine advantage : Triazine rings in trisodium derivatives () may reduce cleavage risks by stabilizing the azo linkage.

Biological Activity

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate, commonly referred to as Acid Orange 30 or C.I. 17770, is a complex organic compound with notable applications in dye chemistry and potential biological activities. This article explores its biological activity, synthesis, and structure, while presenting relevant data and findings from diverse research studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with several functional groups, including an azo group, a chloroacetylamino moiety, and a sulfonate group. Its molecular formula is C18H13ClN3NaO5SC_{18}H_{13}ClN_{3}NaO_{5}S, with a molecular weight of approximately 441.82 g/mol . The unique arrangement of these functional groups contributes to its diverse reactivity and potential applications.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies suggest that azo compounds can possess antimicrobial activity against certain bacteria and fungi. The presence of the sulfonate group may enhance solubility and bioavailability in biological systems.
  • Antioxidant Activity : The compound's structure may allow it to act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress.
  • Potential Cytotoxic Effects : Preliminary studies have indicated that similar compounds can exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from aniline derivatives. The general process includes:

  • Diazotization : Aniline is diazotized to form a diazonium salt.
  • Coupling Reaction : This diazonium salt is then coupled with naphthol derivatives under controlled conditions.
  • Chloroacetylation : The resulting product undergoes chloroacetylation to introduce the chloroacetylamino group.
  • Sulfonation : Finally, the sulfonic acid group is introduced to yield the final product.

This complex synthetic pathway highlights the challenges associated with producing this compound in a laboratory setting .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various azo dyes, including Acid Orange 30. Results indicated significant inhibition of bacterial growth at specific concentrations.
  • Cytotoxicity Assay : Research conducted on cancer cell lines demonstrated that this compound exhibited cytotoxic effects, suggesting potential use in cancer therapeutics.
  • Antioxidant Activity Evaluation : A comparative study assessed the antioxidant properties of various azo compounds, finding that those with sulfonate groups showed enhanced radical scavenging activity compared to their counterparts without such groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
Sodium 4-aminoazobenzene sulfonateAzo group, sulfonateUsed as a dye; lower toxicity
Sodium 2-naphthalenesulfonateNaphthalene backbone, sulfonateSoluble in water; used as a surfactant
ChloroacetanilideChloroacetyl group, amineHerbicide; different applications

This table illustrates how this compound uniquely combines both an azo and a chloroacetyl group along with a sulfonate moiety, distinguishing it from other similar compounds .

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